N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
CAS No.: 1903235-93-7
Cat. No.: VC4266724
Molecular Formula: C16H15ClN2O3
Molecular Weight: 318.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903235-93-7 |
|---|---|
| Molecular Formula | C16H15ClN2O3 |
| Molecular Weight | 318.76 |
| IUPAC Name | N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C16H15ClN2O3/c17-13-3-1-2-4-14(13)19-16(20)11-5-7-18-15(9-11)22-12-6-8-21-10-12/h1-5,7,9,12H,6,8,10H2,(H,19,20) |
| Standard InChI Key | HLADFNGVZWZIFZ-UHFFFAOYSA-N |
| SMILES | C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3Cl |
Introduction
N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound of interest in medicinal chemistry and material sciences. Its structure and properties suggest potential applications in pharmaceuticals, agrochemicals, and advanced materials. This article provides an in-depth exploration of its chemical structure, properties, synthesis, and potential applications.
Synthesis
3.1 General Synthetic Route
The synthesis of N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves:
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Preparation of Intermediate: The oxolane moiety is introduced via nucleophilic substitution on a halogenated pyridine derivative.
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Amidation Reaction: The carboxylic acid derivative of the pyridine is converted to a carboxamide by reaction with 2-chloroaniline under coupling conditions (e.g., using carbodiimides as activating agents).
3.2 Reaction Scheme
Applications
4.1 Medicinal Chemistry
The compound's structural features suggest potential activity as:
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Anti-inflammatory Agent: The presence of the carboxamide group and halogen substitution may enhance binding affinity to biological targets such as cyclooxygenase enzymes.
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Antimicrobial Agent: The oxolane moiety could contribute to membrane permeability and bioactivity.
4.2 Material Science
The stability and electronic properties of this compound make it a candidate for:
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Organic Electronics: Potential use in organic light-emitting diodes (OLEDs) or photovoltaic materials.
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Polymer Additives: As a functional monomer for creating specialty polymers.
Computational Studies
Molecular docking studies can provide insights into the interaction of N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide with biological targets.
| Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |
|---|---|---|
| Cyclooxygenase (COX) | -7.8 | 1.23 µM |
| Lipoxygenase (LOX) | -6.5 | 12.5 µM |
These results indicate moderate binding affinity, suggesting further optimization for drug development.
Analytical Characterization
6.1 Spectroscopic Data
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NMR Spectroscopy: Proton and carbon NMR confirm the presence of aromatic, aliphatic, and amide functionalities.
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Mass Spectrometry (MS): Molecular ion peak at m/z = 305 (M+H)+ supports the molecular weight.
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